molecular formula C14H12N2O2 B8500985 2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-6-methoxy-1-phenyl-

2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-6-methoxy-1-phenyl-

Cat. No. B8500985
M. Wt: 240.26 g/mol
InChI Key: ZLGXAACDWNTJOZ-UHFFFAOYSA-N
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Patent
US08580813B2

Procedure details

To a stirred solution of 9.64 g (43 mmol) of the compound of step 1 in DCM (250 ml) was added N-chlorosuccinimide (6.02 g, 45 mmol) in one portion at room temperature. The reaction mixture was stirred for 12 h and the solvent was evaporated. The remaining residue was dissolved in a mixture of acetic acid (180 ml) and phosphoric acid (31 ml) and heated to 125° C. for 1 h. The solution was cooled to room temperature and concentrated in vacuo. The remaining residue was poured onto ice and the aqueous phase was extracted with EA. The combined organic phases were washed with brine, dried over sodium sulfate, filtered and the solvent was removed under reduced pressure. The remaining oil was purified by column chromatography on silica gel (EA/HEP) to give 4.80 g of the title compound.
Quantity
9.64 g
Type
reactant
Reaction Step One
Quantity
6.02 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]2[N:9]([C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH:10]=[CH:11][C:6]2=[CH:5][CH:4]=1.ClN1C(=[O:24])CCC1=O>C(Cl)Cl>[CH3:1][O:2][C:3]1[N:8]=[C:7]2[N:9]([C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=3)[C:10](=[O:24])[CH2:11][C:6]2=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
9.64 g
Type
reactant
Smiles
COC1=CC=C2C(=N1)N(C=C2)C2=CC=CC=C2
Name
Quantity
6.02 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The remaining residue was dissolved in a mixture of acetic acid (180 ml) and phosphoric acid (31 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The remaining residue was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with EA
WASH
Type
WASH
Details
The combined organic phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The remaining oil was purified by column chromatography on silica gel (EA/HEP)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=CC=C2C(=N1)N(C(C2)=O)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.